[(4-Fluorophenyl)methyl][(5-fluorothiophen-2-yl)methyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(4-Fluorophenyl)methyl][(5-fluorothiophen-2-yl)methyl]amine is an organic compound with the molecular formula C14H12F2NS. This compound is characterized by the presence of fluorine atoms on both the phenyl and thiophene rings, which can influence its chemical reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Fluorophenyl)methyl][(5-fluorothiophen-2-yl)methyl]amine can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate catalysts, reagents, and reaction conditions to maximize yield and minimize costs .
Chemical Reactions Analysis
Types of Reactions
[(4-Fluorophenyl)methyl][(5-fluorothiophen-2-yl)methyl]amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The fluorine atoms on the phenyl and thiophene rings can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl or thiophene rings .
Scientific Research Applications
[(4-Fluorophenyl)methyl][(5-fluorothiophen-2-yl)methyl]amine has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It may be used in the development of biologically active molecules or as a probe in biochemical studies.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(4-Fluorophenyl)methyl][(5-fluorothiophen-2-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, influencing its biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- [(4-Fluorophenyl)methyl][(5-methylthiophen-2-yl)methyl]amine
- [(5-ethylthiophen-2-yl)methyl][(4-fluorophenyl)methyl]amine
Uniqueness
[(4-Fluorophenyl)methyl][(5-fluorothiophen-2-yl)methyl]amine is unique due to the presence of fluorine atoms on both the phenyl and thiophene rings. This dual fluorination can significantly influence its chemical reactivity, stability, and biological activity compared to similar compounds .
Properties
Molecular Formula |
C12H11F2NS |
---|---|
Molecular Weight |
239.29 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-N-[(5-fluorothiophen-2-yl)methyl]methanamine |
InChI |
InChI=1S/C12H11F2NS/c13-10-3-1-9(2-4-10)7-15-8-11-5-6-12(14)16-11/h1-6,15H,7-8H2 |
InChI Key |
HPVVYAGAMVJHLN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNCC2=CC=C(S2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.